molecular formula C7HCl3F4O B1402261 1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene CAS No. 1404194-84-8

1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene

Cat. No.: B1402261
CAS No.: 1404194-84-8
M. Wt: 283.4 g/mol
InChI Key: DYGPMWNLRMSDKD-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene: is a fluorinated aromatic compound characterized by the presence of four fluorine atoms and a trichloromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1,2,4,5-tetrafluorobenzene with trichloromethyl chloroformate under specific conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and the trichloromethoxy group. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes .

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3F4O/c8-7(9,10)15-6-4(13)2(11)1-3(12)5(6)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGPMWNLRMSDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(Cl)(Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene
Reactant of Route 2
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene
Reactant of Route 3
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene
Reactant of Route 4
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene
Reactant of Route 5
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,2,4,5-Tetrafluoro-3-(trichloromethoxy)benzene

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